
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide, also known as DMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DMSA is a sulfonamide derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has also been investigated for its potential use as a diagnostic tool for various diseases such as cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is not fully understood. However, it has been suggested that N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide may exert its pharmacological effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has also been shown to modulate the activity of various signaling pathways such as the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide in lab experiments is its high purity and stability. N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide. One potential direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another direction is to explore the mechanism of action of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide in more detail to better understand its pharmacological effects. Furthermore, there is a need to develop more efficient synthesis methods for N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide to improve its yield and purity.
Métodos De Síntesis
The synthesis of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide involves the reaction of N-methyl-5,6-dichloropyridine-3-sulfonyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction results in the formation of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide as a white solid with a yield of approximately 70-80%. The purity of the compound can be further increased by recrystallization.
Propiedades
IUPAC Name |
2-[(5,6-dichloropyridin-3-yl)sulfonyl-methylamino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O3S/c1-14(2)9(16)6-15(3)19(17,18)7-4-8(11)10(12)13-5-7/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIYHYFCBRJLHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)S(=O)(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2387786.png)
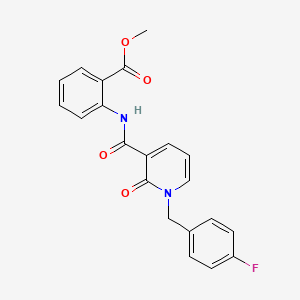


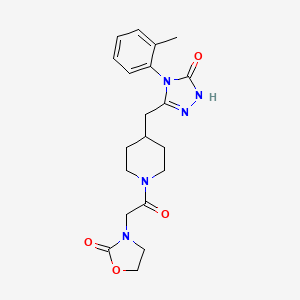
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid](/img/structure/B2387793.png)
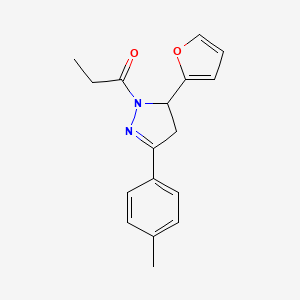
![2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2387801.png)
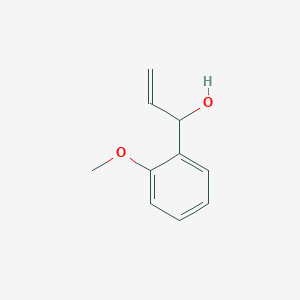
![(1R,5R)-1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/no-structure.png)
![4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2387806.png)
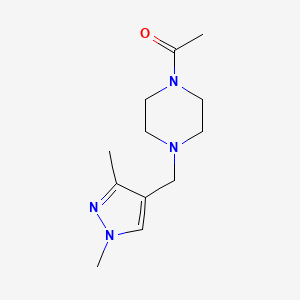
![Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2387808.png)
![5-{[(4-Acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2387809.png)